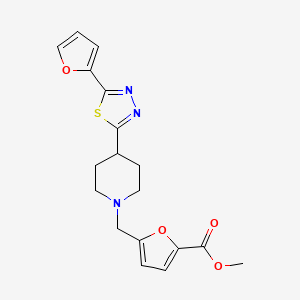

![molecular formula C15H16N2O5 B2764430 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea CAS No. 1421490-90-5](/img/structure/B2764430.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

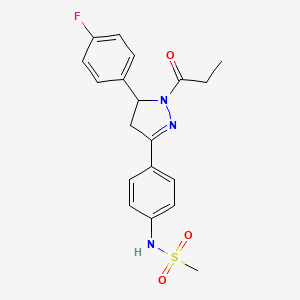

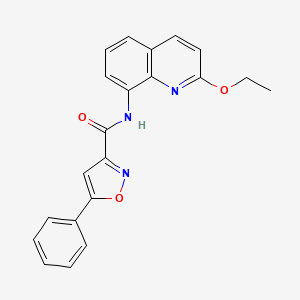

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as BDF-8634, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BDF-8634 belongs to a class of compounds known as ureas, which have been studied extensively for their ability to modulate various biological pathways.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis and 5-Lipoxygenase Inhibitory Activities : A study by Ohemeng et al. (1994) describes the synthesis of benzofuran hydroxyamic acids, which are potent inhibitors of the enzyme 5-lipoxygenase. These compounds demonstrate significant in vitro and in vivo activity, highlighting the role of structural analogs in therapeutic applications (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).

Urea-Based Oxidative Esterification : Khosravi, Khalaji, and Naserifar (2017) report the use of urea derivatives for the oxidative esterification of aromatic aldehydes, demonstrating a novel application in organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).

Biological Activities and Pharmacological Potential

Antioxidant Properties of Coumarin Substituted Compounds : Abd-Almonuim, Mohammed, and Al-khalifa (2020) explored the antioxidant activity of coumarin derivatives, which demonstrated high antioxidant activities. This study signifies the potential of structurally related compounds in mitigating oxidative stress (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Anti-Hyperglycemic Agents : Cantello et al. (1994) synthesized a series of thiazolidinediones from aldehydes, identifying compounds with potent antihyperglycemic activity. These findings highlight the therapeutic potential of furan derivatives in managing blood sugar levels (Cantello, Cawthorne, Cottam, Duff, Haigh, Hindley, Lister, Smith, & Thurlby, 1994).

Material Science Applications

Biobased Polyesters from Furan Derivatives : Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to the creation of novel biobased furan polyesters. This research illustrates the utility of furan derivatives in developing sustainable materials (Jiang, Woortman, Ekenstein, Petrović, & Loos, 2014).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-11(12-2-1-7-20-12)5-6-16-15(19)17-10-3-4-13-14(8-10)22-9-21-13/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAZUAINIJVTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)

![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2764368.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid](/img/structure/B2764369.png)